Gboxin

Catalog No.
S528741
CAS No.
2101315-36-8
M.F
C22H33ClN2O2
M. Wt
393.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gboxin

CAS Number

2101315-36-8

Product Name

Gboxin

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride

Molecular Formula

C22H33ClN2O2

Molecular Weight

393.0 g/mol

InChI

InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1/t16-,17+,20-;/m1./s1

InChI Key

UBWVTCCKVGOTBG-VYZBTARASA-M

SMILES

CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-]

Solubility

Soluble in DMSO

Synonyms

Gboxin; Gboxin chloride

Canonical SMILES

CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-]

Isomeric SMILES

CCC1=[N+](C2=CC=CC=C2N1CC(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C.[Cl-]

Description

The exact mass of the compound Gboxin is 392.2231 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gboxin is a small molecule compound classified as a benzimidazolinium derivative, notable for its role as an inhibitor of oxidative phosphorylation. It specifically targets the F0F1 ATP synthase complex in the mitochondria, disrupting energy production in cancer cells, particularly glioblastoma cells. Gboxin has been shown to selectively inhibit the growth of primary mouse and human glioblastoma cells while sparing normal cells such as mouse embryo fibroblasts and neonatal astrocytes. Its mechanism of action involves rapid and irreversible inhibition of oxygen consumption in glioblastoma cells, leading to apoptosis through mitochondrial dysfunction .

The primary chemical reaction involving Gboxin is its interaction with mitochondrial oxidative phosphorylation complexes. Gboxin associates with these complexes in a proton gradient-dependent manner, inhibiting the activity of F0F1 ATP synthase. This inhibition leads to a decrease in adenosine triphosphate (ATP) production and an increase in reactive oxygen species (ROS) generation, ultimately resulting in cellular stress and apoptosis in cancer cells . The compound's unique ability to target the mitochondrial membrane potential allows it to selectively affect cancer cells that rely heavily on oxidative phosphorylation for energy.

Gboxin exhibits significant biological activity as an anticancer agent. It has been demonstrated to induce apoptosis in glioblastoma cells through mechanisms involving mitochondrial dysfunction and increased ROS levels. Studies show that treatment with Gboxin leads to cell cycle arrest and subsequent apoptosis within a few days, characterized by specific gene expression changes associated with stress responses and cell survival pathways . Notably, its effectiveness is linked to its ability to exploit the unique metabolic requirements of cancer cells, making it a promising candidate for targeted cancer therapy.

Gboxin's primary application lies in cancer therapy, particularly for treating glioblastoma. Its ability to selectively inhibit tumor cell growth while sparing normal cells makes it a valuable candidate for developing targeted therapies. Additionally, research is ongoing into its use in combination therapies with other agents to enhance therapeutic efficacy against various cancer types . Beyond oncology, Gboxin's mechanism of action may provide insights into metabolic diseases where mitochondrial dysfunction plays a critical role.

Interaction studies involving Gboxin have revealed its strong affinity for mitochondrial complexes involved in oxidative phosphorylation. These studies indicate that Gboxin's positive charge facilitates its accumulation within mitochondria, where it exerts its inhibitory effects on ATP synthase. Furthermore, research has shown that Gboxin-resistant cancer cells exhibit alterations in mitochondrial permeability transition pores, suggesting potential pathways for resistance that could inform future therapeutic strategies .

Gboxin shares similarities with several other compounds known for their roles as oxidative phosphorylation inhibitors or anticancer agents. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionSpecificityUnique Features
GboxinInhibits F0F1 ATP synthasePrimarily glioblastomaSelective toxicity towards glioblastoma cells
MetforminActivates AMP-activated protein kinaseBroad-spectrumCommonly used for diabetes; affects metabolism
OligomycinInhibits ATP synthaseGeneralDerived from Streptomyces; broad antimicrobial use
SalinomycinDisrupts mitochondrial functionCancer stem cellsTargets cancer stem-like cells
IvermectinModulates chloride channelsParasitic infectionsBroad antiparasitic activity

Gboxin's specificity for glioblastoma cells and its unique mechanism targeting mitochondrial ATP synthesis distinguish it from other compounds that may have broader or different applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Exact Mass

392.2230560 g/mol

Monoisotopic Mass

392.2230560 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Shi Y, Lim SK, Liang Q, Iyer SV, Wang HY, Wang Z, Xie X, Sun D, Chen YJ, Tabar

Explore Compound Types